molecular formula C17H21N B12801269 Npdpa CAS No. 774118-46-6

Npdpa

Cat. No.: B12801269
CAS No.: 774118-46-6
M. Wt: 239.35 g/mol
InChI Key: FBRJTEBLJRHAQX-UHFFFAOYSA-N
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Description

N-iso-propyl-1,2-diphenylethylamine, commonly known as Npdpa, is a dissociative anesthetic that has been sold online as a designer drug. It was first identified in Germany in 2008. This compound is structurally related to other compounds such as diphenidine and ephenidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Npdpa involves the reaction of 1,2-diphenylethylamine with isopropyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Npdpa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and halogenated this compound compounds .

Scientific Research Applications

Npdpa has several scientific research applications, including:

Mechanism of Action

Npdpa exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to this receptor, this compound inhibits the action of glutamate, leading to dissociative anesthetic effects. The compound also undergoes metabolic transformations, including N-oxidation and N-dealkylation, which contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Npdpa is structurally similar to other compounds such as:

This compound is unique in its specific interaction with the NMDA receptor and its distinct metabolic pathway, which includes N-oxidation and N-dealkylation .

Properties

774118-46-6

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-(1,2-diphenylethyl)propan-2-amine

InChI

InChI=1S/C17H21N/c1-14(2)18-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17-18H,13H2,1-2H3

InChI Key

FBRJTEBLJRHAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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